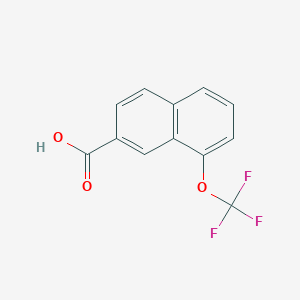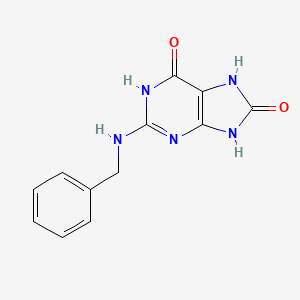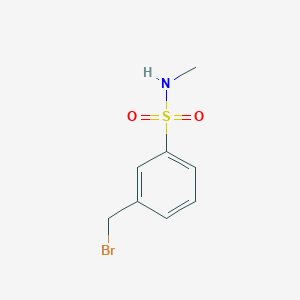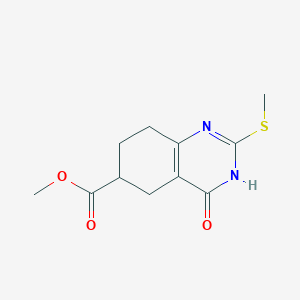
6-Bromo-4-chloro-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-3-methylquinoline is a quinoline derivative with the molecular formula C10H7BrClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-4-chloro-3-methylquinoline typically involves multi-step synthetic routes. One common method includes the bromination and chlorination of quinoline derivatives. For instance, starting with 4-bromoaniline, ethyl propiolate, and phosphorus trichloride, the target compound can be synthesized through a series of reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The comprehensive yield of the industrial method can reach up to 70%, significantly higher than traditional methods . This makes it suitable for large-scale production required in pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-4-chloro-3-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-7-methylquinoline
Uniqueness
6-Bromo-4-chloro-3-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the methyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
6-bromo-4-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |
Clé InChI |
QKOYLFRFLKGYFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC(=CC2=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)




![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)

![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)
